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Cat. No.: B048231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metofenazate
Metofenazate is a phenothiazine derivative that has been investigated for its antipsychotic

properties. As a member of the phenothiazine class of drugs, its mechanism of action is

primarily associated with the modulation of dopaminergic and other neurotransmitter systems in

the central nervous system. This technical guide provides a comprehensive overview of the

chemical structure of Metofenazate, including its synthesis, physicochemical properties, and

analytical characterization. Furthermore, it delves into its pharmacological profile, detailing its

mechanism of action, receptor binding affinities, and metabolic pathways. This document is

intended to serve as a valuable resource for researchers and professionals involved in drug

discovery and development.

Chemical Structure and Identification
Metofenazate is chemically known as 2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-1-

piperazinyl]ethyl 3,4,5-trimethoxybenzoate.[1] Its chemical structure is characterized by a

tricyclic phenothiazine core, a piperazine linker, and a 3,4,5-trimethoxybenzoate ester moiety.

Table 1: Chemical Identifiers of Metofenazate
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Identifier Value

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-

yl)propyl]piperazin-1-yl]ethyl 3,4,5-

trimethoxybenzoate

CAS Number 388-51-2

Molecular Formula C31H36ClN3O5S

Molecular Weight 598.15 g/mol

SMILES String

COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN

(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=

C5)Cl

InChI Key BAQLUVXNKOTTHU-UHFFFAOYSA-N

Synthesis of Metofenazate
The synthesis of Metofenazate involves a multi-step process, beginning with the preparation of

the phenothiazine core, followed by the attachment of the piperazine side chain and

subsequent esterification. While a detailed, step-by-step experimental protocol for the

synthesis of Metofenazate is not readily available in publicly accessible literature, the general

synthesis of phenothiazine derivatives can be described.

A common route for synthesizing the 2-chlorophenothiazine core involves the reaction of m-

chloroaniline with o-chlorobenzoic acid to form 2-(3-chlorophenylamino)benzoic acid, which is

then cyclized in the presence of a catalyst such as iodine and sulfur.[2]

The subsequent steps would involve the alkylation of the 2-chlorophenothiazine at the N-10

position with a propyl halide derivative containing a protected piperazine ring. This is followed

by deprotection and reaction with a suitable ethyl 3,4,5-trimethoxybenzoate derivative to yield

Metofenazate.

Caption: General synthetic workflow for Metofenazate.

Physicochemical Properties
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The physicochemical properties of Metofenazate are crucial for its formulation, absorption,

distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of Metofenazate

Property Value

Melting Point Not available

Boiling Point Not available

Solubility Not available

pKa Not available

LogP Not available

Note: Experimentally determined quantitative data for these properties are not readily available

in the reviewed literature.

Pharmacological Profile
Mechanism of Action
Metofenazate, like other phenothiazine antipsychotics, is believed to exert its therapeutic

effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic and

mesocortical pathways of the brain. Blockade of these receptors is thought to alleviate the

positive symptoms of psychosis, such as hallucinations and delusions.

Additionally, Metofenazate has been identified as a calmodulin inhibitor.[3] Calmodulin is a

ubiquitous calcium-binding protein that modulates the activity of numerous enzymes and

signaling pathways. Inhibition of calmodulin may contribute to the diverse pharmacological

effects of Metofenazate.

Metofenazate

Dopamine D2 ReceptorAntagonism

Calmodulin

Inhibition

Antipsychotic Effects

Modulation of Downstream Signaling
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Caption: Proposed mechanism of action of Metofenazate.

Receptor Binding Profile
The affinity of Metofenazate for various neurotransmitter receptors determines its therapeutic

efficacy and side-effect profile. While specific Ki values for Metofenazate are not widely

published, the receptor binding profiles of phenothiazine antipsychotics are generally

characterized by affinity for dopamine, serotonin, histamine, adrenergic, and muscarinic

receptors.

Table 3: Anticipated Receptor Binding Profile of Metofenazate (Qualitative)

Receptor Family Receptor Subtype Anticipated Affinity

Dopamine D2 High

D1, D3, D4 Moderate to Low

Serotonin 5-HT2A, 5-HT2C Moderate to High

5-HT1A, 5-HT7 Moderate to Low

Histamine H1 High

Adrenergic α1, α2 Moderate to High

Muscarinic M1-M5 Moderate to Low

Note: This table is based on the general binding characteristics of phenothiazine antipsychotics

and is not based on experimentally determined Ki values for Metofenazate.

Metabolism
The metabolism of Metofenazate is expected to occur primarily in the liver, mediated by

cytochrome P450 (CYP) enzymes. The metabolic pathways for phenothiazines typically involve

N-dealkylation, S-oxidation, and aromatic hydroxylation, followed by glucuronidation.
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Specific in vitro and in vivo metabolism studies for Metofenazate are not extensively

documented in the available literature. However, based on the metabolism of structurally

related phenothiazines, the major metabolites of Metofenazate are likely to be the N-

dealkylated piperazine derivative and the sulfoxide of the parent compound.

Metofenazate

N_DealkylatedN-Dealkylation (CYP-mediated)

SulfoxideS-Oxidation (CYP-mediated)

Hydroxylated

Aromatic Hydroxylation (CYP-mediated)

Glucuronide1Glucuronidation

Glucuronide2Glucuronidation

Glucuronide3Glucuronidation

Click to download full resolution via product page

Caption: Postulated metabolic pathways of Metofenazate.

Analytical Characterization
A comprehensive analytical characterization is essential for the identification, quantification,

and quality control of Metofenazate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Metofenazate.

The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic

protons of the phenothiazine and trimethoxybenzoate rings, the aliphatic protons of the propyl

and ethyl linkers, and the protons of the piperazine ring. The ¹³C NMR spectrum would provide

information on the carbon skeleton of the molecule. Specific NMR spectral data for

Metofenazate is not readily available in the literature.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

Metofenazate. Under electron ionization (EI), the molecule would be expected to fragment at

the ester linkage and the bonds of the piperazine side chain. The fragmentation pattern can
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provide valuable information for structural confirmation.[4] Specific mass spectral data and

fragmentation analysis for Metofenazate are not widely published.

High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the separation, identification, and quantification of

Metofenazate in bulk drug substances and pharmaceutical formulations. A reversed-phase

HPLC method using a C18 column with a mobile phase consisting of a mixture of an organic

solvent (e.g., acetonitrile or methanol) and an aqueous buffer would likely be suitable for the

analysis of Metofenazate.[5][6][7][8] The detection wavelength would be selected based on the

UV absorbance maxima of the molecule.

Experimental Protocol: Hypothetical HPLC Method Development

Column: C18, 4.6 x 150 mm, 5 µm.

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detection: UV at a wavelength determined by UV-Vis spectrophotometry.

Column Temperature: 30 °C.

Standard and Sample Preparation: Dissolve accurately weighed amounts of Metofenazate
standard and sample in a suitable diluent (e.g., mobile phase).

Conclusion
This technical guide has provided a detailed overview of the chemical structure of

Metofenazate, encompassing its synthesis, physicochemical properties, pharmacological

profile, and analytical characterization. While specific experimental data for Metofenazate is

limited in the publicly available literature, this document consolidates the known information

and provides a framework for further research and development. A deeper understanding of the

structure-activity relationships, detailed metabolic pathways, and comprehensive analytical

methods will be crucial for the potential advancement of Metofenazate as a therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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